Diethyl 2-(4-chlorobutyl)malonate
Overview
Description
Diethyl 2-(4-chlorobutyl)malonate is an organic compound with the molecular formula C11H19ClO4 and a molecular weight of 250.72 g/mol . It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 4-chlorobutyl group and two ethyl ester groups. This compound is used in various chemical syntheses and has applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of Diethyl 2-(4-chlorobutyl)malonate is the enolate ion formed from the malonic ester . The enolate ion is a nucleophile that reacts with alkyl halides . This reaction forms a new carbon-carbon bond, replacing an alpha-hydrogen with an alkyl group .
Mode of Action
This compound interacts with its target through an S_N2 reaction with alkyl halides . This reaction involves the backside attack of the nucleophilic enolate ion on the electrophilic alkyl halide . The result is the formation of an alpha-substituted malonic ester .
Biochemical Pathways
The action of this compound affects the alkylation pathway of enolate ions . This pathway involves the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of a wide variety of carboxylic acids and methyl ketones .
Pharmacokinetics
It’s known that the compound has a boiling point of 145-148 °c (under a pressure of 10 torr) and a density of 1095±006 g/cm3 . It is sparingly soluble in chloroform and methanol . These properties may influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of an alpha-substituted malonic ester . This product can undergo further reactions, such as hydrolysis and decarboxylation, to yield a substituted monocarboxylic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, given its boiling point . Moreover, the compound should be stored in a refrigerator under an inert atmosphere to maintain its stability .
Biochemical Analysis
Biochemical Properties
Diethyl 2-(4-chlorobutyl)malonate plays a significant role in biochemical reactions, particularly in the study of 1,3-Dioxane-2-carboxylic Acid derivatives, which are a class of subtype-selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists . This compound interacts with enzymes and proteins involved in the PPARα pathway, influencing lipid metabolism and energy homeostasis. The nature of these interactions involves binding to the receptor, leading to the activation of gene expression related to fatty acid oxidation and lipid metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound activates PPARα, which in turn regulates the expression of genes involved in lipid metabolism and energy balance . This activation leads to increased fatty acid oxidation and improved lipid profiles in cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PPARα. Upon binding, the compound induces a conformational change in the receptor, facilitating the recruitment of coactivators and the initiation of transcription of target genes . This process results in the upregulation of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmosphere and refrigeration conditions . Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over time, the compound’s activity may decrease due to degradation, but it continues to exert its effects on lipid metabolism and energy balance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates PPARα and improves lipid metabolism without causing adverse effects . At higher doses, toxic effects may be observed, including liver toxicity and disruptions in metabolic processes. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that facilitate fatty acid oxidation and lipid transport . The compound’s influence on metabolic flux and metabolite levels has been studied, showing its role in enhancing lipid catabolism and improving energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, ensuring its availability at target sites for effective PPARα activation and subsequent metabolic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound effectively interacts with PPARα and other biomolecules involved in lipid metabolism and energy balance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(4-chlorobutyl)malonate can be synthesized through the alkylation of diethyl malonate with 1-bromo-4-chlorobutane in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1-bromo-4-chlorobutane .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-chlorobutyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for alkylation reactions.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating in the presence of an acid catalyst facilitates decarboxylation
Major Products:
Alkylation: Produces dialkylated malonates.
Hydrolysis: Produces diethyl malonate and 4-chlorobutyric acid.
Decarboxylation: Produces substituted acetic acids
Scientific Research Applications
Diethyl 2-(4-chlorobutyl)malonate is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in structure-activity relationship studies to understand the interaction of chemical compounds with biological targets
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 4-chlorobutyl group.
Diethyl 2-(4-bromobutyl)malonate: Similar structure but with a bromine atom instead of chlorine.
Diethyl 2-(4-methylbutyl)malonate: Similar structure but with a methyl group instead of chlorine
Uniqueness: Diethyl 2-(4-chlorobutyl)malonate is unique due to the presence of the 4-chlorobutyl group, which imparts specific reactivity and properties that are useful in targeted chemical syntheses and medicinal chemistry applications .
Properties
IUPAC Name |
diethyl 2-(4-chlorobutyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULFMPCFMFPELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694959 | |
Record name | Diethyl (4-chlorobutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-44-3 | |
Record name | 1,3-Diethyl 2-(4-chlorobutyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18719-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (4-chlorobutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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